4-Amino-3,5-dichlorobenzotrifluoride
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated aromatic amines typically involves nucleophilic substitution reactions of chloro-nitrobenzotrifluoride precursors, followed by catalytic reduction. For instance, the preparation of novel diamine monomers for polyimide synthesis is achieved through the reaction of 2-chloro-5-nitrobenzotrifluoride with various dihydroxy compounds in the presence of potassium carbonate, followed by reduction with hydrazine and a palladium on carbon catalyst . This method could potentially be adapted for the synthesis of 4-Amino-3,5-dichlorobenzotrifluoride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds related to 4-Amino-3,5-dichlorobenzotrifluoride has been characterized using techniques such as NMR, IR, UV/Vis spectroscopy, and X-ray diffraction. For example, the crystal and molecular structure of a synthesized compound was determined by X-ray diffraction, revealing details about its tautomeric forms and the extent of delocalization within the molecule . These techniques are essential for confirming the structure of synthesized compounds and understanding their electronic properties.
Chemical Reactions Analysis
The fluorinated aromatic amines synthesized in these studies are primarily used as monomers for the production of polyimides. These polyimides are created through reactions with various aromatic dianhydrides, either via thermal or chemical imidization processes . The reactivity of these amines with dianhydrides and their ability to form high-performance polymers demonstrate the potential chemical versatility of 4-Amino-3,5-dichlorobenzotrifluoride in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized polyimides derived from fluorinated aromatic amines are notable for their solubility in organic solvents, transparency, and mechanical strength. They exhibit high thermal stability, with decomposition temperatures above 460°C and glass transition temperatures ranging from 241 to 300°C. Additionally, these materials have low dielectric constants and moisture absorption, making them suitable for electronic applications . The properties of these polyimides suggest that 4-Amino-3,5-dichlorobenzotrifluoride could also be used to synthesize materials with similar desirable properties.
Scientific Research Applications
Environmental Monitoring
4-Amino-3,5-dichlorobenzotrifluoride and its derivatives, including other benzotrifluoride compounds, have been detected in environmental samples. A study by Lava et al. (2013) developed analytical methods for determining these compounds in groundwater, particularly in areas polluted due to industrial activities. This research is crucial for environmental monitoring and assessing the impact of industrial pollutants on groundwater quality (Lava et al., 2013).
Chemical Analysis and Spectroscopy
The study of spin-spin coupling constants in benzotrifluoride derivatives, including 4-amino-3,5-dichlorobenzotrifluoride, provides insights into their chemical structure and behavior. Schaefer et al. (1983) investigated the magnitudes and signs of these coupling constants, contributing to the understanding of molecular structures and interactions in these compounds (Schaefer et al., 1983).
Corrosion Inhibition
Compounds structurally related to 4-amino-3,5-dichlorobenzotrifluoride, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been studied for their potential as corrosion inhibitors. Bentiss et al. (2009) demonstrated that these compounds can effectively inhibit corrosion of mild steel in acidic environments, showcasing their potential application in industrial corrosion control (Bentiss et al., 2009).
Material Science and Polymer Chemistry
The incorporation of fluorinated compounds, including those related to 4-amino-3,5-dichlorobenzotrifluoride, into polymers, has been researched for enhancing material properties. Jang et al. (2007) investigated the effects of trifluoromethyl and ether groups on the optical and dielectric properties of polyimide thin films, which can be applied in various industrial and electronic applications (Jang et al., 2007).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure), with the target organ being the respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNMAZSPBLRJLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179011 | |
Record name | 4-Amino-3,5-dichlorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-dichlorobenzotrifluoride | |
CAS RN |
24279-39-8 | |
Record name | 2,6-Dichloro-4-trifluoromethylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24279-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3,5-dichlorobenzotrifluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024279398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3,5-dichlorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-4-trifluoromethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzenamine, 2,6-dichloro-4-(trifluoromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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